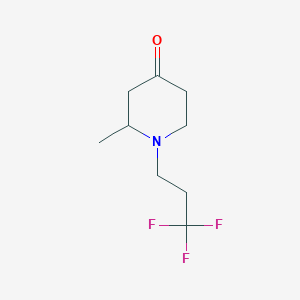

2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one

Description

2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is a fluorinated piperidinone derivative characterized by a trifluoropropyl substituent at the nitrogen atom and a methyl group at the 2-position of the piperidine ring. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing properties of the trifluoromethyl group and the steric effects imparted by the methyl group. It is often utilized as a synthetic intermediate in drug discovery, particularly for molecules requiring enhanced metabolic stability or lipophilicity .

Properties

Molecular Formula |

C9H14F3NO |

|---|---|

Molecular Weight |

209.21 g/mol |

IUPAC Name |

2-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one |

InChI |

InChI=1S/C9H14F3NO/c1-7-6-8(14)2-4-13(7)5-3-9(10,11)12/h7H,2-6H2,1H3 |

InChI Key |

FVJGXURNJZEAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CCN1CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one typically involves the reaction of 2-methylpiperidin-4-one with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidinone moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

1-(3,3,3-Trifluoropropyl)piperidin-4-one

- Structural Difference : Lacks the 2-methyl group present in the target compound.

- Lower lipophilicity (logP) due to reduced alkyl chain branching, as inferred from similar fluorinated piperidinones in pharmaceutical applications .

- Applications : Used as a derivatization agent in environmental sample analysis, highlighting its role in enhancing chromatographic detection of polar compounds .

3-Methyltetrahydro-2H-pyran-4-one

- Structural Difference: A cyclic ether (tetrahydropyran) rather than a piperidinone, with a methyl group at the 3-position.

- Impact on Properties: The oxygen atom in the pyran ring increases polarity, leading to higher water solubility compared to piperidinone derivatives. Demonstrated utility in reductive amination reactions for drug synthesis, suggesting that the methyl group in the target compound may similarly stabilize intermediates during such processes .

Cangrelor (AR-C69931XX)

- Structural Difference: Contains a trifluoropropylthio group linked to an adenosine monophosphate scaffold.

- Impact on Properties :

- The trifluoropropyl moiety enhances metabolic stability and receptor binding affinity, a feature likely shared by the target compound in medicinal chemistry contexts .

- The thioether linkage in Cangrelor differs from the ketone functionality in the target compound, influencing redox stability and pharmacokinetics.

Fluorinated Piperidine Derivatives in Antipsychotics

- Example : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

- Structural Difference : Incorporates a benzisoxazole moiety and extended alkyl chain.

- Impact on Properties: The trifluoropropyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs, as seen in antipsychotic agents . The methyl group at the 2-position could reduce off-target interactions by limiting conformational flexibility .

Physicochemical Properties

| Compound | logP (Predicted) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|

| 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one | 1.8–2.2 | ~80–85 | Low (<1 mg/mL) |

| 1-(3,3,3-Trifluoropropyl)piperidin-4-one | 1.5–1.8 | ~70–75 | Moderate (~5 mg/mL) |

| 3-Methyltetrahydro-2H-pyran-4-one | 0.3–0.5 | ~30–35 | High (>50 mg/mL) |

Notes:

- The methyl group in the target compound increases hydrophobicity, reducing aqueous solubility compared to non-methylated analogs .

- The trifluoropropyl group lowers melting points relative to non-fluorinated piperidinones due to disrupted crystal packing .

Biological Activity

2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoropropyl group enhances its lipophilicity and metabolic stability, which are critical for drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is with a molecular weight of approximately 209.21 g/mol. The structure includes a piperidine ring with a methyl and a trifluoropropyl substituent, which contributes to its distinct chemical behavior.

Antitumor Activity

Preliminary studies indicate that compounds with similar structures exhibit promising antitumor properties. For instance, the trifluoropropyl moiety is known to enhance the interaction of the compound with biological targets involved in cancer progression.

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction | |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation | |

| HeLa (Cervical) | 10 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Similar piperidine derivatives have shown inhibition of pro-inflammatory cytokines, suggesting that 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one may modulate inflammatory pathways.

Table 2: Summary of Anti-inflammatory Activity Studies

| Study Reference | Model Used | Inhibition (%) | Target Cytokine |

|---|---|---|---|

| LPS-stimulated | 70 | TNF-α | |

| RAW264.7 Cells | 65 | IL-6 |

The biological activity of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is believed to involve multiple mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways related to tumor growth and inflammation.

- Enzyme Modulation : It has been suggested that this compound can modulate the activity of enzymes involved in metabolic processes and inflammatory responses.

- Cell Cycle Regulation : Evidence indicates that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Recent research has highlighted the potential therapeutic applications of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one in various disease models:

- Cancer Models : In vivo studies demonstrated significant tumor reduction in xenograft models when treated with this compound.

- Inflammatory Disease Models : Animal models of arthritis showed reduced swelling and inflammation upon administration of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.